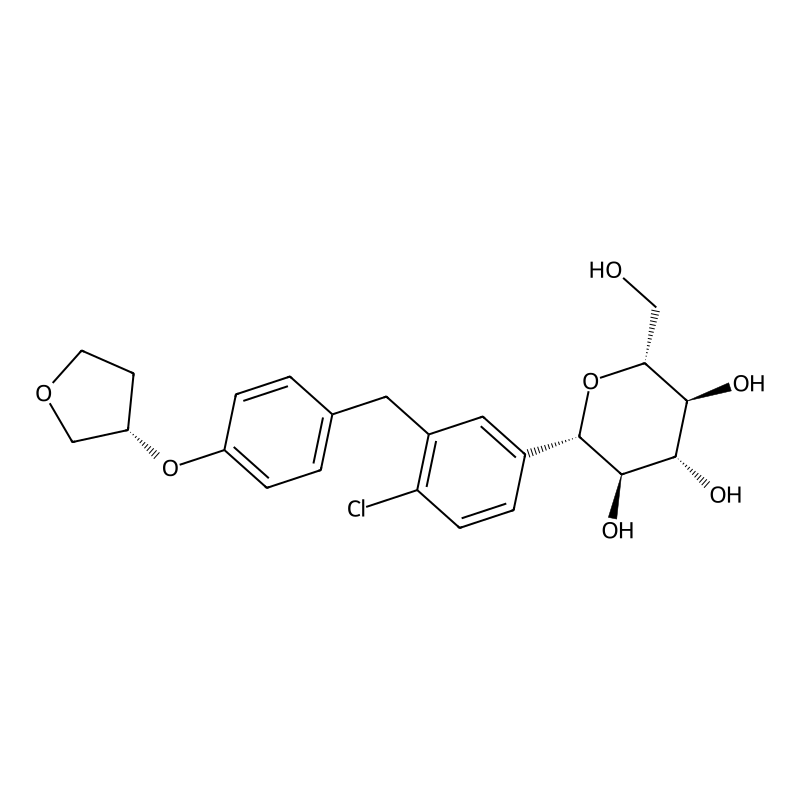

Empagliflozin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Empagliflozin (CAS: 864070-44-0) is a highly potent, orally active, and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor widely utilized in metabolic, cardiovascular, and renal disease research. From a procurement and material handling perspective, Empagliflozin is typically supplied as a stable, non-hygroscopic crystalline free base with a molecular weight of 450.91 g/mol[1]. It exhibits an IC50 of approximately 3.1 nM for human SGLT2, driving pronounced urinary glucose excretion by blocking glucose reabsorption in the proximal tubule [2]. Its robust solid-state stability and exceptional target selectivity make it a benchmark active pharmaceutical ingredient (API) for in vitro receptor assays, in vivo pharmacokinetic modeling, and advanced formulation development.

References

- [1] European Medicines Agency (EMA). Jardiance (empagliflozin) Public Assessment Report. Procedure No. EMEA/H/C/002677/0000.

- [2] Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism, 14(1), 83-90.

Substituting Empagliflozin with earlier-generation SGLT2 inhibitors like Canagliflozin or Dapagliflozin introduces critical variables in both assay precision and material handling. Biologically, Canagliflozin possesses a relatively low SGLT2/SGLT1 selectivity ratio (~250-fold), leading to off-target SGLT1 inhibition in the intestine and heart, which confounds isolated metabolic and cardiovascular data [1]. Chemically, Dapagliflozin in its free base form is highly hygroscopic and exhibits poor solid-state stability, necessitating procurement as a propanediol monohydrate solvate or a complex cocrystal to prevent degradation [2]. Empagliflozin bypasses these limitations by offering >2500-fold SGLT2 selectivity and a naturally non-hygroscopic crystalline structure, ensuring clean pharmacological profiles and reproducible batch-to-batch formulation without specialized moisture-controlled environments.

Superior SGLT2 vs. SGLT1 Selectivity

Empagliflozin demonstrates the highest selectivity for SGLT2 over SGLT1 among its class, with an IC50 of ~3.1 nM for SGLT2 and >2500-fold selectivity over SGLT1. In contrast, Dapagliflozin exhibits ~1200-fold selectivity, and Canagliflozin shows only ~250-fold selectivity, leading to unintended SGLT1-mediated effects at higher doses [1].

| Evidence Dimension | SGLT2 vs SGLT1 Selectivity Ratio |

| Target Compound Data | Empagliflozin: ~2700-fold selectivity |

| Comparator Or Baseline | Dapagliflozin (~1200-fold); Canagliflozin (~260-fold) |

| Quantified Difference | Empagliflozin is over 2x more selective than Dapagliflozin and 10x more selective than Canagliflozin. |

| Conditions | In vitro radioligand binding and cellular uptake assays |

Procuring Empagliflozin prevents off-target intestinal and cardiac SGLT1 cross-reactivity, ensuring high-fidelity data in precision metabolic screening.

Solid-State Stability and API Hygroscopicity

Unlike Dapagliflozin, which is highly hygroscopic and requires complexation into solvates (e.g., propanediol monohydrate) to achieve manufacturability [1], Empagliflozin crystallizes as a non-solvated, non-hydrated free base that is inherently non-hygroscopic[2]. This structural stability prevents moisture-induced degradation or weight fluctuations during open-bench handling.

| Evidence Dimension | API Hygroscopicity and Form Requirement |

| Target Compound Data | Empagliflozin: Stable, non-hygroscopic crystalline free base |

| Comparator Or Baseline | Dapagliflozin: Highly hygroscopic; requires solvate/cocrystal forms |

| Quantified Difference | Empagliflozin eliminates the need for solvate stabilization and specialized humidity controls during formulation. |

| Conditions | Solid-state API characterization under standard and accelerated storage conditions (40°C / 75% RH) |

Allows for direct, reproducible weighing and formulation of the free base without the stoichiometric complexities of solvates or cocrystals.

Sustained Target Engagement via Slow Off-Rate Kinetics

Empagliflozin exhibits a distinct kinetic profile characterized by a slow dissociation rate from the SGLT2 transporter, with a binding half-life of approximately 59 minutes [1]. This slow off-rate enables sustained urinary glucose excretion (UGE) long after plasma concentrations have diminished, differentiating its pharmacodynamic duration from inhibitors with faster dissociation kinetics.

| Evidence Dimension | Receptor Binding Half-Life (Dissociation) |

| Target Compound Data | Empagliflozin: ~59 minutes |

| Comparator Or Baseline | Standard rapid-equilibrium competitive inhibitors |

| Quantified Difference | Extended residence time maintains target blockade despite rapidly declining systemic plasma levels. |

| Conditions | Kinetic radioligand binding studies using human SGLT2-transfected cell membranes |

Crucial for in vivo researchers requiring a prolonged pharmacodynamic effect (sustained UGE) from a single daily dose without continuous infusion.

Precision In Vitro SGLT2 Screening Assays

Due to its >2500-fold selectivity for SGLT2 over SGLT1, Empagliflozin is the preferred reference standard for high-throughput screening and competitive binding assays. It ensures that observed metabolic or transport changes are strictly SGLT2-mediated, avoiding the SGLT1 cross-reactivity that confounds assays using Canagliflozin [1].

Solid-State Formulation and Excipient Compatibility Studies

Empagliflozin's non-hygroscopic, crystalline free base nature makes it an ideal candidate for solid-state chemistry research, including the development of immediate-release oral dosage forms. Unlike Dapagliflozin, it can be processed and blended with standard excipients under ambient conditions without the risk of moisture-induced polymorphic phase transitions [2].

Longitudinal In Vivo Cardiovascular and Renal Modeling

Leveraging its slow receptor dissociation kinetics (59-minute binding half-life), Empagliflozin provides sustained urinary glucose excretion and hemodynamic modulation. This makes it the optimal pharmacological tool for chronic in vivo studies modeling heart failure (HFrEF/HFpEF) and diabetic nephropathy, where stable, long-term target engagement is required [3].

References

- [1] Rieg, T., & Vallon, V. (2018). Development of SGLT1 and SGLT2 inhibitors. Diabetologia, 61(10), 2079-2086.

- [2] European Medicines Agency (EMA). Jardiance (empagliflozin) Public Assessment Report. Procedure No. EMEA/H/C/002677/0000.

- [3] Machado-Lima, A., et al. (2014). A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans. Journal of Diabetes and its Complications.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (50%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Type 2 diabetes mellitusJardiance is indicated for the treatment of adults with insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exerciseas monotherapy when metformin is considered in addition to other medicinal products for the treatment of diabetesFor study results with respect to combinations of therapies, effects on glycaemic control, and cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1. of the annex. Heart failureJardiance is indicated in adults for the treatment of symptomatic chronic heart failure.  Chronic kidney diseaseJardiance is indicated in adults for the treatment of chronic kidney disease. Â

Treatment of type II diabetes mellitus

Treatment of ischaemic heart disease

Treatment of type I diabetes mellitus

Treatment of chronic kidney disease

Prevention of cardiovascular events in patients with chronic heart failure

Empagliflozin is an antidiabetic agent used in adult patients with type 2 diabetes mellitus. It was FDA-approved in 2014. Empagliflozin can be used as a single agent or as a combination agent with other antidiabetic products. Combination products include empagliflozin and linagliptin and empagliflozin in combination with metformin. These newer agents can be more expensive for patients, thus impeding the clinician's ability to prescribe them based on patient financial considerations. However, the American Diabetes Association (ADA) is calling for agents with proven mortality reduction for use as second-line therapy after metformin. Such agents include empagliflozin and liraglutide. The primary treatment for diabetes is lifestyle management and exercise, followed by metformin use. Per Standards of Medical Care in Diabetes, if the A1c is greater than 9%, then combination therapy with metformin is recommended. In 2016, the FDA (United States Food and Drug Administration) approved a new indication for empagliflozin, which was to reduce the risk of cardiovascular death in adult patients with type 2 diabetes and cardiovascular disease. Empagliflozin has been shown to reduce hospitalizations for heart failure and death from cardiovascular causes. Patients are at an increased risk of cardiovascular mortality with type 2 diabetes, so prescribers should be made aware of the benefits of empagliflozin. In a nutshell, empagliflozin may be effective in the following settings.

Drug Classes

Pharmacology

Empagliflozin is an orally available competitive inhibitor of sodium-glucose co-transporter 2 (SGLT2; SLC5A2) with antihyperglycemic activity. Upon oral administration, empagliflozin selectively and potently inhibits SGLT2 in the kidneys, thereby suppressing the reabsorption of glucose in the proximal tubule. Inhibition of SGLT2 increases urinary glucose excretion by the kidneys, resulting in a reduction of plasma glucose levels in an insulin-independent manner. SGLT2, a transport protein exclusively expressed in the proximal renal tubules, mediates approximately 90% of renal glucose reabsorption from tubular fluid.

MeSH Pharmacological Classification

ATC Code

A10BD20

A10BD19

A - Alimentary tract and metabolism

A10 - Drugs used in diabetes

A10B - Blood glucose lowering drugs, excl. insulins

A10BK - Sodium-glucose co-transporter 2 (sglt2) inhibitors

A10BK03 - Empagliflozin

Mechanism of Action

KEGG Target based Classification of Drugs

Solute carrier family

SLC5

SLC5A2 (SGLT2) [HSA:6524] [KO:K14382]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

After oral administration of radiolabeled empagliflozin approximately 41.2% of the administered dose was found eliminated in feces and 54.4% eliminated in urine. The majority of radioactivity in the feces was due to unchanged parent drug while approximately half of the radioactivity in urine was due to unchanged parent drug.

The estimated apparent steady-state volume of distribution is 73.8 L.

Apparent oral clearance was found to be 10.6 L/h based on a population pharmacokinetic analysis.

Metabolism Metabolites

Wikipedia

FDA Medication Guides

EMPAGLIFLOZIN

TABLET;ORAL

BOEHRINGER INGELHEIM

09/21/2023

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Nishimura R, Tanaka Y, Koiwai K, Inoue K, Hach T, Salsali A, Lund SS, Broedl UC. Effect of empagliflozin monotherapy on postprandial glucose and 24-hour glucose variability in Japanese patients with type 2 diabetes mellitus: a randomized, double-blind, placebo-controlled, 4-week study. Cardiovasc Diabetol. 2015 Jan 30;14(1):11. [Epub ahead of print] PubMed PMID: 25633683.

3: Lewin A, DeFronzo RA, Patel S, Liu D, Kaste R, Woerle HJ, Broedl UC. Initial Combination of Empagliflozin and Linagliptin in Subjects With Type 2 Diabetes. Diabetes Care. 2015 Jan 29. pii: dc142365. [Epub ahead of print] PubMed PMID: 25633662.

4: Kvapil M. [Empagliflozin: another of silent revolutioners]. Vnitr Lek. 2014 Nov;60(11):924-5. Czech. PubMed PMID: 25612346.

5: Ojima A, Matsui T, Nishino Y, Nakamura N, Yamagishi S. Empagliflozin, an Inhibitor of Sodium-Glucose Cotransporter 2 Exerts Anti-Inflammatory and Antifibrotic Effects on Experimental Diabetic Nephropathy Partly by Suppressing AGEs-Receptor Axis. Horm Metab Res. 2015 Jan 22. [Epub ahead of print] PubMed PMID: 25611208.

6: Rušavý Z. [New SGLT2 inhibitor empagliflozin: modern and safe treatment of diabetes]. Vnitr Lek. 2014 Nov;60(11):926-7, 929-30. Czech. PubMed PMID: 25600037.

7: DeFronzo RA, Lewin A, Patel S, Liu D, Kaste R, Woerle HJ, Broedl UC. Combination of Empagliflozin and Linagliptin as Second-Line Therapy in Subjects With Type 2 Diabetes Inadequately Controlled on Metformin. Diabetes Care. 2015 Jan 12. pii: dc142364. [Epub ahead of print] PubMed PMID: 25583754.

8: Chen LZ, Jungnik A, Mao Y, Philip E, Sharp D, Unseld A, Seman L, Woerle HJ, Macha S. Biotransformation and mass balance of the SGLT2 inhibitor empagliflozin in healthy volunteers. Xenobiotica. 2014 Dec 30:1-10. [Epub ahead of print] PubMed PMID: 25547626.

9: Taub ME, Ludwig-Schwellinger E, Ishiguro N, Kishimoto W, Yu H, Wagner K, Tweedie D. Sex-, Species-, and Tissue-Specific Metabolism of Empagliflozin in Male Mouse Kidney Forms an Unstable Hemiacetal Metabolite (M466/2) That Degrades to 4-Hydroxycrotonaldehyde, a Reactive and Cytotoxic Species. Chem Res Toxicol. 2015 Jan 5. [Epub ahead of print] PubMed PMID: 25489797.

10: Scott LJ. Erratum to: Empagliflozin: A Review of Its Use in Patients with Type 2 Diabetes Mellitus. Drugs. 2015 Jan;75(1):141. doi: 10.1007/s40265-014-0336-z. PubMed PMID: 25428712.

Explore Compound Types